molecular formula C19H18N4O5S B10861488 Kat6-IN-1

Kat6-IN-1

Cat. No.: B10861488
M. Wt: 414.4 g/mol
InChI Key: RCBWSTJGOASLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KAT6-IN-1 is a potent inhibitor of the lysine acetyltransferase 6 (KAT6) family, which includes KAT6A and KAT6B. These enzymes are part of the MYST family of histone acetyltransferases and play a crucial role in regulating gene expression by acetylating histone proteins. This compound has shown promise in preclinical studies for its potential use in cancer therapy, particularly in estrogen receptor-positive (ER+) breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KAT6-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

KAT6-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

KAT6-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

KAT6-IN-1 exerts its effects by inhibiting the enzymatic activity of KAT6A and KAT6B. These enzymes acetylate lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting KAT6A and KAT6B, this compound reduces the acetylation of histone H3 at lysine 23 (H3K23Ac), thereby downregulating the expression of genes involved in cell cycle progression and survival .

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

2-methoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H18N4O5S/c1-26-14-6-3-4-7-17(14)29(24,25)22-19-18-15(27-2)10-13(11-16(18)28-21-19)12-23-9-5-8-20-23/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

RCBWSTJGOASLEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC

Origin of Product

United States

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